molecular formula C26H29N3O3S B2514457 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898407-97-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2514457
CAS RN: 898407-97-1
M. Wt: 463.6
InChI Key: NHPSWTVVTOVMBD-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Properties and Pharmacological Effects

  • Isoquinoline Derivatives and Blood Pressure

    Studies on isoquinoline derivatives, such as tetrahydroisoquinolines, have shown their effects on blood pressure, respiration, and smooth muscle, linking their physiological actions to chemical constitution. Secondary amines in these compounds were associated with pressor activity, and modifications in hydroxy and methoxy groups influenced this activity significantly, suggesting their potential for cardiovascular research (Fassett & Hjort, 1938)(Fassett & Hjort, 1938).

  • Sleep Promotion through Orexin Receptor Antagonism

    The blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism in rats, indicating the differential impact of these receptors on sleep-wake modulation. This research underscores the potential of isoquinoline derivatives in developing sleep aids (Dugovic et al., 2009)(Dugovic et al., 2009).

Synthetic Applications and Chemical Properties

  • ABCB1 Inhibitors

    The design and synthesis of new small ABCB1 inhibitors incorporating the 2-[(3-methoxyphenylethyl)phenoxy] moiety have demonstrated the utility of such structures in modulating biological properties, providing a framework for the development of compounds with improved pharmacological profiles (Colabufo et al., 2008)(Colabufo et al., 2008).

  • Topoisomerase I Inhibitors

    The synthesis of indenoisoquinoline derivatives as topoisomerase I inhibitors showcases the importance of nitrogen heterocycles in enhancing the cytotoxicity and therapeutic potential of these compounds, relevant to cancer research (Nagarajan et al., 2006)(Nagarajan et al., 2006).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-32-23-10-5-4-8-20(23)12-14-27-25(30)26(31)28-17-22(24-11-6-16-33-24)29-15-13-19-7-2-3-9-21(19)18-29/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSWTVVTOVMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

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